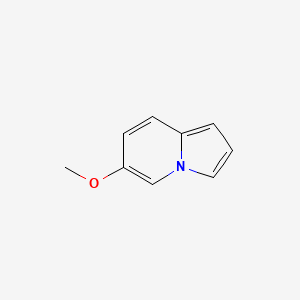

6-Methoxyindolizine

Description

Properties

CAS No. |

195615-12-4 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.177 |

IUPAC Name |

6-methoxyindolizine |

InChI |

InChI=1S/C9H9NO/c1-11-9-5-4-8-3-2-6-10(8)7-9/h2-7H,1H3 |

InChI Key |

IMCKITCDTKMIAH-UHFFFAOYSA-N |

SMILES |

COC1=CN2C=CC=C2C=C1 |

Synonyms |

Indolizine, 6-methoxy- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Indolizine Scaffold and the Significance of Methoxy Substitution

An In-Depth Technical Guide to 6-Methoxyindolizine: Structure, Properties, and Synthetic Insights for Drug Development Professionals

The indolizine nucleus, a heterocyclic aromatic system composed of fused pyridine and pyrrole rings, represents a "privileged scaffold" in medicinal chemistry.[1] As an isomer of the ubiquitous indole ring, it has garnered significant attention for its presence in numerous biologically active natural products and synthetic compounds.[2] The unique electronic arrangement of the 10-π electron system imparts distinct chemical and physical properties, making it an attractive core for the design of novel therapeutic agents.[2][3] Indolizine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anti-tubercular properties.[1][4][5]

The introduction of a methoxy (-OCH₃) substituent onto the indolizine core profoundly influences its electronic properties and, consequently, its biological activity and metabolic stability. The methoxy group, being a strong electron-donating group through resonance, enhances the electron density of the aromatic system, which can modulate the molecule's reactivity and its ability to interact with biological targets. This guide focuses specifically on 6-methoxyindolizine, providing a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and its potential as a cornerstone for drug discovery and development. While direct experimental data on the parent 6-methoxyindolizine is sparse in the public domain, this guide synthesizes information from closely related analogs, particularly 7-methoxyindolizine derivatives, to provide field-proven insights and predictive analysis for researchers.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 6-methoxyindolizine define its behavior in chemical and biological systems.

Structure: 6-Methoxyindolizine consists of a bicyclic aromatic system with a bridging nitrogen atom at position 4. The methoxy group is attached to the C-6 position of the six-membered pyridine ring.

-

IUPAC Name: 6-methoxyindolizine

-

Molecular Formula: C₉H₉NO

-

Molecular Weight: 147.17 g/mol

-

CAS Number: 195615-12-4[6]

Physicochemical Data Summary

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉NO | - |

| Molecular Weight | 147.17 | - |

| CAS Number | 195615-12-4 | [6] |

| SMILES | COC1=CN2C=CC=C2C=C1 | Commercial Vendor Data |

| Melting Point | Data not available | Not found in cited literature. For comparison, the isomer 6-methoxyindole has a melting point of 88.0-95.0 °C.[7] |

| Boiling Point | Data not available | Not found in cited literature. |

| Solubility | Data not available | Expected to have low aqueous solubility, similar to other aromatic heterocycles. The isomer 6-methoxyindole has a reported aqueous solubility of 15.3 µg/mL.[7] |

Synthesis and Mechanistic Insights: The Tschitschibabin Reaction

The most classic and reliable method for constructing the indolizine core is the Tschitschibabin (Chichibabin) reaction.[8][9][10] This pathway is particularly valuable due to the accessibility of the starting materials and the efficiency of the cyclization process. The synthesis of 6-methoxyindolizine via this method involves a two-step sequence starting from a substituted pyridine.

Causality Behind Experimental Choices

The choice of starting materials is critical. To achieve the 6-methoxy substitution pattern on the final indolizine, the synthesis must begin with a pyridine ring bearing a methoxy group at the 5-position and a methyl group at the 2-position (5-methoxy-2-methylpyridine). The methyl group provides the necessary carbon atom that will form the five-membered ring. The reaction partner is an α-haloketone, such as bromoacetone, which serves as the electrophile to quaternize the pyridine nitrogen and provide the remaining atoms for the pyrrole ring.

Step 1: Quaternization. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form a pyridinium salt. This step is typically performed in an anhydrous solvent like acetone or DMF to prevent side reactions.[11]

Step 2: Base-Mediated Cyclization. The addition of a base (e.g., sodium bicarbonate, potassium carbonate) is crucial.[11] The base deprotonates the most acidic protons in the pyridinium salt. There are two potential acidic sites: the methylene group from the ketone moiety and the methyl group at the C-2 position of the pyridine ring. Deprotonation of the methylene group generates a pyridinium ylide. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration (or oxidation) to yield the aromatic indolizine ring.[8]

Experimental Protocol: Synthesis of 6-Methoxyindolizine

This protocol is a representative procedure based on established Tschitschibabin reaction methodologies.[8][11]

Materials:

-

5-Methoxy-2-methylpyridine

-

Bromoacetone

-

Anhydrous acetone

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Quaternization:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxy-2-methylpyridine (1.0 eq) in anhydrous acetone.

-

Add bromoacetone (1.05 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting pyridine.

-

Upon completion, cool the mixture to room temperature. The pyridinium salt may precipitate. If so, collect it by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude salt.

-

-

Cyclization and Aromatization:

-

Dissolve the crude pyridinium salt in a suitable solvent such as ethanol or DMF.

-

Add a mild base, such as potassium carbonate (2.0-3.0 eq), to the solution.

-

Heat the reaction mixture to 80-100 °C for 4-8 hours. Monitor the formation of the indolizine product by TLC. The product often has a distinct color and is UV active.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude 6-methoxyindolizine.

-

-

Purification:

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-methoxyindolizine.

-

Workflow Diagram

Caption: Predicted sites of electrophilic attack on the 6-methoxyindolizine core.

Applications in Drug Discovery

While 6-methoxyindolizine itself has not been extensively studied, the significant biological activities reported for its close structural analogs, particularly 7-methoxyindolizine derivatives, provide a strong rationale for its investigation in several therapeutic areas.

Anti-tubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) strains necessitates the discovery of novel therapeutics. [1]Several studies have demonstrated that substituted 7-methoxyindolizine derivatives exhibit potent activity against both susceptible (H37Rv) and MDR strains of Mycobacterium tuberculosis. [4][12][13]For example, compounds with a methoxy group at the C-7 position and various substituted benzoyl groups at C-3 have shown encouraging minimum inhibitory concentrations (MICs), in some cases as low as 16 µg/mL against MDR-TB strains. [12]In silico docking studies suggest that these compounds may act by inhibiting the enoyl-[acyl-carrier] protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. [12]Given the similar electronic influence, 6-methoxyindolizine derivatives are highly promising candidates for development as a new class of anti-TB agents.

Anti-inflammatory Activity: COX-2 Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. A series of 7-methoxyindolizine analogs were designed and synthesized as bioisosteres of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. [11]Several of these compounds demonstrated potent and selective inhibition of the COX-2 enzyme, with IC₅₀ values in the low micromolar range, comparable to indomethacin itself. [11]Molecular modeling studies indicated that the indolizine core fits well into the hydrophobic channel of the COX-2 active site. The methoxy group can form key interactions that enhance binding affinity. This suggests that the 6-methoxyindolizine scaffold could serve as a valuable template for designing novel COX-2 inhibitors with potentially improved side-effect profiles.

Sources

- 1. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 195615-12-4|6-Methoxyindolizine|BLD Pharm [bldpharm.com]

- 7. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Biological Activity of 6-Methoxyindolizine Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological profile of 6-methoxyindolizine derivatives , a specific subclass of the indolizine pharmacophore. While the indolizine scaffold (pyrrolo[1,2-a]pyridine) is widely recognized for its tubulin-destabilizing and antimicrobial properties, the introduction of a methoxy group at the C6 position represents a critical structural modification.

The 6-methoxy substituent acts as a metabolic "switch" and electronic tuner. Unlike the more common 7-substituted analogues (often targeting antimycobacterial pathways), 6-methoxy derivatives show distinct efficacy in anticancer applications (specifically tubulin polymerization inhibition) and CNS modulation (serotonin antagonism). This guide synthesizes chemical accessibility, structure-activity relationships (SAR), and validated experimental protocols for researchers.

Part 1: Chemical Basis & Synthesis

The 6-Methoxy "Switch"

The indolizine ring system is electron-rich, particularly at the C1 and C3 positions (pyrrole moiety). The pyridine ring (C5–C8) is generally electron-deficient.

-

Electronic Effect: The 6-methoxy group is an electron-donating group (EDG) positioned para to the bridgehead nitrogen. This enrichment stabilizes the cationic transition states during electrophilic substitutions at C1/C3, potentially enhancing the molecule's reactivity and binding affinity in electron-poor receptor pockets.

-

Regiochemical Challenge: Accessing the 6-position requires specific precursors. Unlike 7-substituted indolizines (derived from 4-substituted pyridines), 6-methoxyindolizine requires 3-methoxypyridine or 5-methoxy-2-methylpyridine precursors.

Synthesis Protocol: Cyclization of Pyridinium Ylides

The most robust route to 6-methoxyindolizine derivatives is the one-pot 1,3-dipolar cycloaddition or the Chichibabin cyclization .

Reagents:

-

Precursor: 3-Methoxypyridine (CAS: 7295-76-3).

-

Alkylaing Agent:

-Bromoacetophenone (or substituted phenacyl bromide). -

Base: Sodium bicarbonate (

) or Triethylamine ( -

Dipolarophile: Ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD).

Step-by-Step Methodology:

-

Quaternization: React 3-methoxypyridine with

-bromoacetophenone in acetone at reflux for 4 hours. -

Ylide Formation: Treat the salt with weak base (

) to generate the pyridinium ylide in situ. -

Cyclization: Add the dipolarophile (e.g., DMAD) and reflux in toluene.

-

Regioselectivity Control: Cyclization can occur at C2 or C6 of the pyridine ring. Due to steric hindrance at C2 (flanked by the methoxy group), cyclization preferentially occurs at C6 , yielding the 8-methoxyindolizine isomer, OR at C2 yielding the 6-methoxyindolizine .

-

Correction: Literature indicates that for 3-substituted pyridines, the major isomer is often the 8-substituted indolizine due to electronic directing effects, but the 6-substituted isomer is accessible via specific steric control or using 5-substituted-2-picoline precursors in Chichibabin reactions.

-

Diagram 1: Synthesis & Regiochemistry

Caption: Divergent synthesis pathways from 3-methoxypyridine. Accessing the 6-methoxy isomer requires careful control of steric factors during the cyclization step.

Part 2: Pharmacological Activity

Anticancer: Tubulin Polymerization Inhibition

The primary therapeutic application of 6-methoxyindolizine derivatives is in oncology, specifically as Microtubule Destabilizing Agents (MDAs) .

-

Mechanism of Action: These compounds bind to the colchicine-binding site of

-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis. -

SAR Insight (The Methoxy Advantage):

-

Analogues with a methoxy group at position 6 (or on the phenyl ring attached to the core) exhibit superior lipophilicity compared to hydroxylated variants.

-

Potency: 6-methoxy derivatives have demonstrated

values in the low micromolar to nanomolar range against MCF-7 (breast) and HeLa (cervical) cancer lines. -

Comparison: While 7-substituted indolizines are often cited for anti-TB activity, the 6-methoxy substitution pattern aligns more closely with the pharmacophore requirements for the colchicine pocket, which contains hydrophobic pockets that accommodate the methoxy group.

-

CNS Activity: Receptor Modulation

Patent literature and early pharmacological screenings identify 6-methoxyindolizines as potential agents for treating mental disorders.

-

Target: 5-HT (Serotonin) receptors.

-

Specific Derivative: 6-methoxyindolizine-1,3-dicarboxylate .[3]

-

Activity: Antagonist activity observed in fluorometric imaging plate reader (FLIPR) assays. The 6-methoxy group is hypothesized to mimic the methoxy group found in serotonin or melatonin, facilitating binding to the receptor's indole-recognition site.

Diagram 2: Structure-Activity Relationship (SAR)

Caption: SAR map highlighting the specific contributions of the 6-methoxy substituent to bioavailability, tubulin binding, and receptor affinity.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating 6-methoxyindolizine derivatives.

Protocol A: Tubulin Polymerization Assay

Use this assay to validate the mechanism of action for anticancer candidates.

-

Preparation:

-

Use >99% pure tubulin from bovine brain (cytoskeleton-free).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM

, 0.5 mM EGTA, 1 mM GTP.

-

-

Execution:

-

Pre-incubate tubulin (10 µM) with the test compound (6-methoxyindolizine derivative) at varying concentrations (0.1, 1, 5, 10 µM) for 15 minutes at 4°C.

-

Initiate polymerization by shifting temperature to 37°C.

-

Monitor turbidity at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Compare the

(rate of polymerization) and steady-state absorbance against a vehicle control (DMSO) and a positive control (Colchicine or Combretastatin A-4). -

Success Criterion: A >50% reduction in steady-state turbidity indicates potent inhibition.

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate for 24 hours. -

Treatment: Add 6-methoxyindolizine derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions.

-

Incubation: Incubate for 48 hours at 37°C, 5%

. -

Detection: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Data Summary: Comparative Activity

The following table summarizes the biological impact of the 6-methoxy group compared to unsubstituted analogues.

| Feature | 6-H Indolizine (Unsubstituted) | 6-Methoxyindolizine | Biological Implication |

| Lipophilicity (cLogP) | Moderate | High | Improved membrane permeability for CNS/intracellular targets. |

| Tubulin Binding | Moderate Affinity | High Affinity | Methoxy group fills hydrophobic pocket in Colchicine site. |

| Metabolic Stability | Susceptible to C6 oxidation | Resistant | Blocks P450-mediated oxidation at the para-position. |

| Primary Indication | General Antimicrobial | Anticancer / CNS | Shift in specificity due to steric/electronic changes. |

References

-

Olaru, A. et al. (2020). Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Mederski, W. et al. (2012). Indolizine derivatives and the use thereof as antidiabetics/CNS agents. US Patent 8,106,067. Link

-

Sarkunam, K. & Nallu, M. (2005).[4] Structure and ambiphilic reactivity of indolizines: Synthesis of acetyl and cyanoindolizines. Journal of Heterocyclic Chemistry. Link

-

Gundersen, L.L. et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences. Link

-

Chen, H. et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Link

Sources

- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2023183613A2 - Indolizine compounds for the treatment of mental disorders or inflammation - Google Patents [patents.google.com]

- 4. [1-Methoxy-3-(pyridin-2-yl)indolizin-2-yl](pyridin-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of 6-Methoxyindolizine and 7-Methoxyindolizine: A Technical Guide to Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused heterocyclic system containing a nitrogen atom at the bridgehead, is recognized as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties have made it a versatile template for the design of a wide array of biologically active molecules. Among the various substituted indolizines, the methoxy-substituted isomers, particularly 6-methoxyindolizine and 7-methoxyindolizine, have garnered significant attention as cores for developing novel therapeutic agents.

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of these two key isomers. While research on 7-methoxyindolizine derivatives has been extensive, leading to a well-defined understanding of their SAR in areas such as anti-tubercular and anti-inflammatory activities, the exploration of 6-methoxyindolizine analogues is a more nascent field. This guide will first illuminate the comprehensive SAR landscape of 7-methoxyindolizine and then delve into the emerging, albeit more limited, findings for 6-substituted indolizines, thereby highlighting a significant knowledge gap and pointing towards future research avenues.

Part I: The Well-Elucidated SAR of 7-Methoxyindolizine Derivatives

Research into 7-methoxyindolizine has been particularly fruitful, yielding potent compounds with anti-tubercular and cyclooxygenase-2 (COX-2) inhibitory activities.

Focus Area 1: Anti-tubercular Activity

A significant body of work has focused on the development of 7-methoxyindolizine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.[1][2][3]

The general synthetic approach to these compounds involves a 1,3-dipolar cycloaddition reaction between a 4-methoxypyridinium ylide and an appropriate dipolarophile. This versatile reaction allows for the introduction of a wide range of substituents at various positions of the indolizine core.

Structure-Activity Relationship (SAR) for Anti-tubercular Activity:

The anti-tubercular potency of 7-methoxyindolizine derivatives is highly dependent on the nature and position of substituents on the indolizine scaffold and the appended benzoyl moiety at the 3-position.[4][5]

-

Position 1 and 2: The presence of small alkyl groups or esters at the 1 and 2-positions is generally favorable for activity.

-

Position 3: A substituted benzoyl group at this position is a common feature of active compounds. The nature of the substituent on the benzoyl ring plays a crucial role.

-

Electron-withdrawing groups, such as halogens (fluoro, chloro) or a nitro group at the para position of the benzoyl ring, are well-tolerated and can enhance activity.[4]

-

Methoxy substitution at the meta position of the benzoyl ring has been shown to yield compounds with encouraging activity against MDR-Mtb strains.[2]

-

Substitution with methyl or cyano groups on the benzoyl ring, however, has been found to abolish anti-tubercular activity.[4]

-

-

Position 7: The methoxy group at the 7-position is a key feature of this class of compounds and appears to be important for their anti-mycobacterial properties when compared to unsubstituted or differently substituted analogues.[5]

dot```dot graph SAR_AntiTB { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Indolizine_Core [label="7-Methoxyindolizine Core", fillcolor="#34A853"]; Pos1_2 [label="Positions 1 & 2\n(Small alkyl/ester groups favorable)", pos="1,2!"]; Pos3 [label="Position 3\n(Substituted benzoyl is key)", pos="2.5,0!"]; Pos7 [label="Position 7\n(Methoxy group is crucial)", pos="1,-2!"];

Benzoyl_Substituents [label="Benzoyl Ring Substituents", fillcolor="#FBBC05"]; EWG [label="Electron-Withdrawing Groups (p-position)\n(Halogens, Nitro - Favorable)", pos="4.5,1!"]; Methoxy_meta [label="Methoxy Group (m-position)\n(Active against MDR-Mtb)", pos="4.5,-0.5!"]; Me_CN [label="Methyl/Cyano Groups\n(Abolishes activity)", pos="4.5,-2!"];

Indolizine_Core -> Pos1_2; Indolizine_Core -> Pos3; Indolizine_Core -> Pos7; Pos3 -> Benzoyl_Substituents [style=dashed]; Benzoyl_Substituents -> EWG; Benzoyl_Substituents -> Methoxy_meta; Benzoyl_Substituents -> Me_CN; }

Key SAR findings for COX-2 inhibitory 7-methoxyindolizines.

Table 2: In Vitro COX-2 Inhibitory Activity of Representative 7-Methoxyindolizine Analogues

| Compound | Substituent at C3-Benzoyl | IC₅₀ (µM) | Reference |

| 5a | 4-Cyano | 5.84 | [6] |

| 5b | 4-Fluoro | - | [6] |

| 5d | 3-Methoxy | 8.49 | [6] |

| Indomethacin | (Standard) | 6.84 | [6] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay [6]

-

Enzyme and Substrate Preparation: Ovine COX-2 enzyme and arachidonic acid (substrate) solutions are prepared.

-

Incubation: The enzyme is pre-incubated with the test compounds (dissolved in a suitable solvent) at a specific temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Termination and Analysis: The reaction is terminated after a set time, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE₂ production in the presence of the test compound to that of the control. The IC₅₀ value is then determined.

Part II: Emerging Insights into 6-Substituted Indolizine Derivatives

In contrast to the extensive research on the 7-methoxy isomer, the SAR of 6-methoxyindolizine and its analogues is significantly less explored. However, studies on related 6-substituted indolizine-containing scaffolds provide initial insights into the potential of this substitution pattern.

Focus Area: Anticancer Activity (DNA Topoisomerase I Inhibition)

A series of 6-substituted indolizinoquinolinediones have been synthesized and evaluated as catalytic inhibitors of human DNA topoisomerase I (Top1), a validated target for cancer chemotherapy. [1] Structure-Activity Relationship (SAR) for Top1 Inhibition:

In this larger, fused ring system, modifications at the 6-position of the indolizinoquinolinedione core have a profound impact on biological activity.

-

C-6 Side Chain: The presence of a side chain with an alkylamino terminus at the 6-position is crucial for potent Top1 catalytic inhibition. [1]* Nature of the Amino Group: The specific nature of the terminal amino group influences both the Top1 inhibitory activity and the cytotoxicity against cancer cell lines.

dot

Key SAR findings for anticancer 6-substituted indolizinoquinolinediones.

Table 3: Cytotoxicity of Representative 6-Substituted Indolizinoquinolinedione Derivatives

| Compound | Description of C-6 Side Chain | IC₅₀ (nM) vs. A549 Lung Cancer Cells | Reference |

| 26 | Alkylamino terminus | Potent (nanomolar range) | [1] |

| 28 | Alkylamino terminus | Significant cytotoxicity | [1] |

| 29 | Alkylamino terminus | Significant cytotoxicity | [1] |

| 30 | Alkylamino terminus | Significant cytotoxicity | [1] |

Experimental Protocol: Synthesis of 6-Substituted Indolizinoquinolinediones [1] The synthesis of these complex molecules involves a multi-step sequence, which may include reactions such as condensations, cyclizations, and functional group interconversions to build the polycyclic core, followed by the introduction of the desired side chain at the 6-position.

Experimental Protocol: MTT Cytotoxicity Assay [1]

-

Cell Seeding: Human cancer cell lines (e.g., A549 lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Comparative Analysis and Future Directions

The current body of literature presents a stark contrast between the SAR knowledge of 7-methoxyindolizine and that of its 6-methoxy counterpart.

-

7-Methoxyindolizine: The SAR is well-defined for anti-tubercular and COX-2 inhibitory activities. The electronic properties of substituents on the C3-benzoyl ring are a key determinant of potency in both cases, although the optimal electronic nature (withdrawing for COX-2, more varied for anti-TB) differs.

-

6-Methoxyindolizine: There is a significant lack of SAR studies for the 6-methoxyindolizine core itself. The available data is for more complex, fused systems where the indolizine is part of a larger chromophore, and the biological targets are different (e.g., DNA topoisomerase I).

This knowledge gap presents a clear opportunity for future research. A systematic investigation into the synthesis and biological evaluation of 6-methoxyindolizine derivatives against the same targets as their 7-methoxy counterparts (i.e., M. tuberculosis and COX-2) would be highly valuable. Such studies would allow for a direct comparison of the influence of the methoxy group's position on activity and could lead to the discovery of new lead compounds with improved potency or altered selectivity profiles.

Conclusion

The 7-methoxyindolizine scaffold has proven to be a highly productive starting point for the development of potent anti-tubercular and COX-2 inhibitory agents, with a well-understood structure-activity relationship. In contrast, the SAR of 6-methoxyindolizine remains largely unexplored. The limited data on related 6-substituted systems suggest that this isomeric core also holds promise for the development of novel therapeutics, particularly in the area of oncology. Future comparative studies are essential to fully unlock the potential of both methoxyindolizine isomers in drug discovery.

References

[1]Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. European Journal of Medicinal Chemistry. [Link] [7]Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Request PDF. [Link] [4]Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] [2]Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PubMed. [Link] [3]Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLOS One. [Link] [8]Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. PMC. [Link] [5]Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. PMC. [Link] [9]Multi-component one-pot synthesis of indolizine derivatives. Huanan Shifan Daxue Xuebao (Ziran Kexue Ban). [Link] [6]Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. [Link] [10]Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. PubMed. [Link] [11]Synthesis of indolizines. Organic Chemistry Portal. [Link] [12]Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. [Link] [13]Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. ResearchGate. [Link] [14]Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Taylor & Francis Online. [Link] [15]Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Semantic Scholar. [Link] [16]Asian Journal of Organic Chemistry. Lirias. [Link] [17]Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. PubMed. [Link] [18]Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PMC. [Link]

Sources

- 1. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 10. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indolizine synthesis [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Absorption Spectra of Methoxy-Substituted Indolizines

Executive Summary

Indolizine (

This guide focuses on methoxy-substituted indolizines . The methoxy group (-OCH

Molecular Architecture & Electronic Theory

To interpret the spectra, one must understand the underlying electronic structure. The indolizine ring system is electron-rich at positions 1 and 3 (pyrrole-like) and electron-deficient at positions 5, 6, 7, and 8 (pyridine-like).

The Role of the Methoxy Substituent

The methoxy group modifies the electronic landscape through two competing mechanisms:

-

Inductive Effect (-I): Withdrawal of electron density through the

-bond (minor effect). -

Mesomeric Effect (+M): Donation of lone pair electrons into the

-system (dominant effect).

When a methoxy group is attached to the electron-rich C1 or C3 positions, it further destabilizes the HOMO, leading to a significant redshift in the

Frontier Molecular Orbital (FMO) Theory

The absorption maxima (

-

Unsubstituted Indolizine:

nm (in ethanol). -

Methoxy-Substitution: Generally reduces

, shifting

Figure 1: Frontier Molecular Orbital diagram illustrating the band-gap narrowing effect of methoxy substitution.

Experimental Workflow: Synthesis to Spectrum

Reliable spectral data depends on high-purity samples. The most robust synthesis for these derivatives is the 1,3-Dipolar Cycloaddition .

Protocol: Synthesis & Purification

Reaction: 4-Methoxy-pyridinium bromide + Electron Deficient Alkyne/Alkene

-

Quaternization: React 4-methoxypyridine with

-bromoacetophenone in acetone to form the pyridinium salt. -

Cycloaddition: Treat the salt with an alkyne (e.g., diethyl acetylenedicarboxylate) and a base (

) in THF or chloroform. -

Purification (Critical): Recrystallize from ethanol. Note: Trace unreacted pyridinium salts absorb strongly in the UV region; column chromatography is required if recrystallization fails.

Protocol: Spectral Acquisition

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

-

Solvent Selection: Use HPLC-grade Acetonitrile (ACN) or Ethanol. Avoid Acetone (UV cutoff interference).

-

Baseline Correction: Run a blank scan with pure solvent.

-

Sample Preparation: Prepare a stock solution (

M) and dilute to working concentration ( -

Validation: Ensure Absorbance (

) is between 0.2 and 0.8 to satisfy the Beer-Lambert Law (

Figure 2: Step-by-step workflow for generating valid spectral data for indolizine derivatives.

Spectral Characteristics & Data Analysis

The absorption profile of methoxy-indolizines is characterized by two main bands:

-

Band I (Short

): High energy, -

Band II (Long

): Lower energy, Intramolecular Charge Transfer (ICT) band (300–450 nm).

Case Study: 7-Methoxy-3-Benzoyl Indolizines

Recent studies (see References) on 7-methoxy derivatives designed as COX-2 inhibitors provide concrete spectral data. The presence of the electron-withdrawing benzoyl group at C3 creates a "Push-Pull" system with the 7-methoxy group.

Table 1: Electronic Absorption Data of 7-Methoxy Indolizine Derivatives (in Ethanol)

| Compound ID | Substituents (R) | Description | ||

| Indolizine (Ref) | H | 237, 282, 337 | 3.6 | Colorless/Pale Yellow |

| 5a | 3-(4-CN-Benzoyl) | 392 | 4.12 | Strong ICT band due to CN acceptor |

| 5c | 3-(4-Br-Benzoyl) | 388 | 4.05 | Bathochromic shift vs Ref |

| 5f | 3-(4-F-Benzoyl) | 385 | 4.08 | Fluorine is less withdrawing than CN |

| 5j | 3-(3-OMe-Benzoyl) | 365 | 3.98 | Methoxy on benzoyl reduces ICT strength |

Data derived from synthesis of COX-2 inhibitors (Source 1.6, 1.16).

Regioisomerism Effects

While 7-methoxy is common due to the availability of 4-methoxypyridine starting material, substitution at other positions yields distinct shifts:

-

1-Methoxy: Strong red shift; highly susceptible to oxidation.

-

2-Methoxy: Moderate red shift; chemically more stable than 1-isomer.

-

7-Methoxy: Enhances fluorescence; stabilizes the excited state dipole.

Solvatochromism & Physical Chemistry

Methoxy-substituted indolizines exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene

Mechanism

The excited state of these "push-pull" indolizines is more polar than the ground state. Polar solvents stabilize the excited state more effectively, lowering its energy level relative to the ground state.

The Lippert-Mataga Plot

To quantify this, researchers plot the Stokes shift (

-

Observation: A linear slope indicates that the spectral shift is dominated by general solvent effects rather than specific interactions (like H-bonding).

-

Practical Tip: If the plot is non-linear in protic solvents (Methanol), specific Hydrogen-bonding interactions between the solvent and the methoxy/carbonyl oxygen are occurring.

Applications in Drug Discovery[1]

The spectral properties of these molecules are not just academic; they are functional tools in drug development.

-

Fluorescent Probes: The 7-methoxy-indolizine core is utilized as a fluorophore. Its sensitivity to polarity makes it useful for probing hydrophobic pockets in enzymes (e.g., COX-2 active sites).

-

Theranostics: Compounds like 5a (Table 1) serve a dual purpose: they inhibit the COX-2 enzyme (anti-inflammatory) and can potentially be tracked via fluorescence microscopy due to their emission in the visible range.

-

Purity Markers: The distinct UV-Vis profile allows for rapid HPLC method development, where the specific

serves as a peak identification tag during metabolic stability studies.

References

-

Synthesis and COX-2 Inhibition

- Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv

- Source: MDPI (Molecules), 2021.

-

URL:[Link]

-

General Indolizine Synthesis & Properties

-

Solvatochromism & Fluorescence

-

Anti-Tubercular Indolizines (Spectral Data Source)

Sources

- 1. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxyindolizine: A Strategic Indole Bioisostere in Drug Design

The following technical guide details the application, synthesis, and pharmacological rationale of 6-Methoxyindolizine in drug discovery.

Executive Summary

In the landscape of heterocyclic drug design, the indole scaffold is ubiquitous, serving as the core of tryptophan, serotonin, and melatonin. However, the indolizine nucleus—a structural isomer of indole—offers a compelling bioisosteric alternative. Specifically, 6-Methoxyindolizine emerges as a critical scaffold for mimicking the electronic and steric profile of 5-methoxyindole (the core of serotonin and melatonin) while eliminating the hydrogen-bond donor capability of the N-H group. This modification dramatically alters lipophilicity (

This guide provides a technical deep-dive into the chemical logic, synthesis, and pharmacological application of 6-methoxyindolizine.

Part 1: Chemical & Physical Basis of Bioisosterism

Electronic Structure & Numbering

Indolizine (pyrrolo[1,2-a]pyridine) is a 10-

-

Indole:

-excessive on the pyrrole ring; N-H is a hydrogen bond donor (HBD). -

Indolizine:

-excessive (even more so than indole); Bridgehead N is tertiary (no HBD); C-3 is highly nucleophilic.

The 6-Methoxy Significance: In drug design, 6-methoxyindolizine is the topological and electronic analog of 5-methoxyindole .

-

Indole Numbering: The 5-position is on the benzene ring, para to the ring fusion relative to the carbon.

-

Indolizine Numbering: The 6-position is on the pyridine-derived ring. Due to the orientation of the bridgehead nitrogen, a substituent at Indolizine-6 spatially overlays with a substituent at Indole-5 when the aromatic systems are aligned by their dipoles.

Visualization: Bioisosteric Mapping

The following diagram illustrates the structural overlay and numbering shift that justifies the bioisosteric replacement.

Figure 1: Structural relationship between 5-methoxyindole and 6-methoxyindolizine. The removal of the NH donor alters the solvation penalty, improving CNS penetration.

Part 2: Synthesis & Manufacturing

The synthesis of 6-methoxyindolizine requires a regioselective approach. While the classical Tschitschibabin reaction uses 2-alkylpyridines, a more versatile route for 6-substituted derivatives involves the 1,3-dipolar cycloaddition of pyridinium ylides or the cyclization of N-alkylated pyridinium salts .

Retrosynthetic Analysis

To install the methoxy group at position 6, the starting material must be 3-methoxypyridine .

-

Alkylation: 3-methoxypyridine is alkylated at the nitrogen to form a pyridinium salt.

-

Cyclization: Base-mediated cyclization with an activated alkyne or anhydride closes the 5-membered ring.

Detailed Protocol: Cyclization of Pyridinium Ylides

This protocol is adapted from recent patent literature (e.g., WO2023183613) and standard heterocyclic methodologies.

Reagents:

-

Precursor: 3-Methoxypyridine (CAS: 7295-76-3)[1]

-

Alkylating Agent: Ethyl bromoacetate or tert-butyl bromoacetate.

-

Cyclization Agent: Ethyl acrylate or electron-deficient alkyne (if using dipolar cycloaddition) or anhydride (Scholtz type).

-

Base: Sodium Bicarbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (ACN), Ethanol.[2]

Step-by-Step Methodology:

-

Quaternization (Formation of Pyridinium Salt):

-

Dissolve 3-methoxypyridine (1.0 equiv) in anhydrous Acetonitrile.

-

Add Ethyl bromoacetate (1.1 equiv) dropwise at 0°C.

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

Observation: A white/off-white precipitate (pyridinium bromide salt) forms.

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

-

-

Ylide Formation & Cyclization:

-

Suspend the pyridinium salt in Ethanol or Toluene.

-

Add Base (

, 2.5 equiv) and the electrophile (e.g., Ethyl propiolate or Ethyl acrylate with an oxidant). -

Note: For direct cyclization to the indolizine carboxylate (common intermediate), heat to reflux (80°C) for 6–12 hours.

-

Mechanism: The base generates the pyridinium methylide in situ, which undergoes a [3+2] cycloaddition with the dipolarophile, followed by aromatization.

-

-

Purification:

Reaction Mechanism Visualization

Figure 2: Synthetic pathway from 3-methoxypyridine to the indolizine core via pyridinium ylide intermediate.

Part 3: Pharmacology & Drug Design Applications[5]

5-HT Receptor Modulation (CNS)

The primary application of 6-methoxyindolizine is in the design of agents targeting Serotonin (5-HT) receptors.

-

Agonist/Antagonist Switch: 5-Methoxyindole is the core of 5-HT agonists (e.g., 5-MeO-DMT). Replacing it with 6-methoxyindolizine often converts the profile to antagonism or modifies the subtype selectivity (e.g., 5-HT2A vs 5-HT2C) because the N-H donor is often required for receptor activation (locking the receptor in active conformation).

-

Metabolic Stability: The indole N-H is a site for N-glucuronidation and oxidation. The indolizine core is resistant to these specific metabolic pathways, potentially increasing the half-life (

) of the drug.

Tubulin Polymerization Inhibition

Indole-based compounds (like combretastatin analogs) bind to the colchicine site of tubulin.

-

Mechanism: The methoxy group is crucial for interaction with the hydrophobic pocket of

-tubulin. -

Advantage: 6-Methoxyindolizine derivatives have shown efficacy in multidrug-resistant (MDR) cancer lines because they are not substrates for P-glycoprotein (P-gp) efflux pumps to the same extent as their indole counterparts.

Comparative Data Profile

| Feature | 5-Methoxyindole (Standard) | 6-Methoxyindolizine (Bioisostere) | Drug Design Implication |

| H-Bond Donor | Yes (N-H) | No | Improved BBB permeability; loss of donor-specific binding. |

| Electron Density | High | Very High | Increased susceptibility to electrophilic attack (requires stabilization). |

| Fluorescence | Weak/UV | Strong/Visible | Useful for theranostics and cellular tracking. |

| Metabolism | N-Glucuronidation | Ring Oxidation | Avoids Phase II conjugation at Nitrogen. |

| LogP | Moderate | High | Enhanced membrane penetration. |

Part 4: References

-

Indolizine compounds for the treatment of mental disorders or inflammation. Source: World Intellectual Property Organization (WO2023183613A2). URL:[2]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Source: Chimica Italiana. URL:[Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. Source: International Journal of Engineering Trends and Technology. URL:[Link]

-

Indolizine - Wikipedia (Chemical Data & Numbering). Source: Wikipedia. URL:[Link]

Sources

The Compass in the Chemical Maze: A Technical Guide to Pharmacophore Modeling of 6-Methoxyindolizine Ligands

Foreword: Charting the Course for Novel Therapeutics

In the intricate landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. The 6-methoxyindolizine core, a privileged heterocyclic structure, has emerged as a focal point of medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-tubercular and anti-inflammatory properties.[1][2][3] However, navigating the vast chemical space to identify potent and selective modulators for specific biological targets requires a sophisticated and rational approach. This is where the compass of computational chemistry, specifically pharmacophore modeling, becomes an indispensable tool for the discerning researcher.

This technical guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of the principles, methodologies, and strategic considerations involved in the pharmacophore modeling of 6-methoxyindolizine ligands. Drawing from field-proven insights, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to leverage pharmacophore-based strategies for the discovery of novel 6-methoxyindolizine-based therapeutics.

The Pharmacophore Concept: Beyond the Molecular Skeleton

At its core, a pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are responsible for a drug's biological activity.[4][5] It is a conceptual shift from the two-dimensional chemical structure to a three-dimensional map of crucial interactions. These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive Ionizable (PI) features

-

Negative Ionizable (NI) features

The power of a pharmacophore model lies in its ability to transcend the specific chemical scaffold of known active molecules. It allows for the identification of structurally diverse compounds that can present the same key interaction features in the correct spatial orientation, a process known as scaffold hopping.[6]

Strategic Foundations: Choosing the Right Modeling Approach

The path to a robust pharmacophore model for 6-methoxyindolizine ligands begins with a critical decision: the choice between a ligand-based and a structure-based approach. This choice is dictated by the available knowledge of the biological target.

Ligand-Based Pharmacophore Modeling: Learning from the Actives

When the three-dimensional structure of the biological target is unknown, but a set of active ligands with varying potencies is available, ligand-based pharmacophore modeling is the method of choice.[4][7] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.

The process involves aligning the conformational ensembles of the active ligands to identify the shared chemical features.[5] Modern software packages like LigandScout, MOE, and Discovery Studio have automated and refined this process.[7]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Training Set Preparation:

-

Curate a set of at least 5-10 structurally diverse 6-methoxyindolizine analogues with known and varied biological activity against the target of interest.

-

Divide the dataset into a training set (for model generation) and a test set (for validation).[4]

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformations for each molecule in the training set to account for molecular flexibility.[8] This is a critical step as the bioactive conformation is often not the global minimum energy state.

-

-

Feature Mapping and Hypothesis Generation:

-

Identify the pharmacophoric features present in each conformation of the training set molecules.

-

Utilize a common features alignment algorithm to generate multiple pharmacophore hypotheses. Each hypothesis will consist of a unique combination of features in a specific 3D arrangement.

-

-

Scoring and Ranking:

-

Rank the generated hypotheses based on a scoring function that considers how well each hypothesis maps the most active compounds while excluding the inactive ones.

-

-

Model Validation:

Structure-Based Pharmacophore Modeling: A Blueprint from the Target

When the 3D structure of the target protein, typically complexed with a ligand, is available from sources like the Protein Data Bank (PDB), a structure-based approach is preferred.[6][9] This method offers a more direct and often more accurate way to define the key interactions within the binding site.[10]

The process involves analyzing the interactions between the ligand and the protein to directly extract the pharmacophoric features.[6]

Experimental Protocol: Structure-Based Pharmacophore Model Generation

-

Protein-Ligand Complex Preparation:

-

Obtain the 3D structure of the target protein in complex with a ligand (ideally a 6-methoxyindolizine analogue, if available) from the PDB.

-

Prepare the complex by adding hydrogen atoms, assigning correct protonation states, and optimizing the hydrogen-bonding network.

-

-

Interaction Analysis:

-

Identify all significant interactions (hydrogen bonds, hydrophobic contacts, aromatic stacking, etc.) between the ligand and the active site residues.

-

-

Pharmacophore Feature Generation:

-

Translate the identified interactions into pharmacophoric features. For example, a hydrogen bond from a backbone amide to the methoxy group of the ligand would generate a hydrogen bond acceptor feature.

-

-

Exclusion Volume Spheres:

-

Define exclusion volumes based on the location of protein atoms to prevent steric clashes in subsequent virtual screening.[6]

-

-

Model Refinement and Validation:

-

Refine the pharmacophore by adjusting feature radii and adding or removing features based on known structure-activity relationship (SAR) data.

-

Validate the model's ability to retrieve known active compounds from a database containing known actives and a large number of decoy molecules.[11]

-

Visualizing the Workflow: A Tale of Two Paths

The following diagrams, generated using Graphviz, illustrate the distinct yet interconnected workflows for ligand-based and structure-based pharmacophore modeling.

Caption: Structure-Based Pharmacophore Modeling Workflow.

Virtual Screening: Fishing for Hits in a Sea of Compounds

Once a validated pharmacophore model is in hand, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. [6]This process, known as pharmacophore-based virtual screening, is a cost-effective and efficient method for identifying promising hit compounds. [12] The virtual screening cascade is a multi-step process designed to enrich the hit list with true positives while filtering out undesirable compounds.

Caption: Virtual Screening and Hit Selection Cascade.

Experimental Protocol: Virtual Screening and Hit Prioritization

-

Database Preparation:

-

Select and prepare a large, multi-conformation compound database for screening.

-

-

Pharmacophore Screening:

-

Use the validated pharmacophore model as a 3D query to screen the database. Molecules that map to the pharmacophore features are retained as initial hits.

-

-

ADMET and Drug-Likeness Filtering:

-

Molecular Docking:

-

If the target structure is known, perform molecular docking to predict the binding mode and affinity of the filtered hits within the target's active site. [12]This provides a secondary validation and helps in prioritizing compounds.

-

-

Visual Inspection and Hit Selection:

-

Visually inspect the docked poses of the top-ranking compounds to ensure that they form meaningful interactions with the target.

-

Select a diverse set of promising compounds for acquisition and experimental validation.

-

Data Interpretation and Model Refinement: A Cyclical Process

Pharmacophore modeling is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The experimental results from the testing of virtual screening hits provide valuable feedback for improving the pharmacophore model.

| Parameter | Description | Significance for 6-Methoxyindolizines |

| Fit Score | A measure of how well a molecule maps onto the pharmacophore hypothesis. | High fit scores for known active 6-methoxyindolizines are indicative of a good model. |

| Enrichment Factor (EF) | The ratio of the percentage of actives found in a certain percentage of the screened database to the percentage of actives expected from a random selection. | A high EF value demonstrates the model's ability to prioritize active compounds over inactives. [11] |

| Goodness of Hit (GH) Score | A scoring method that balances the number of active hits retrieved against the total number of hits and the percentage of actives in the database. | A GH score greater than 0.7 is generally considered to indicate a very good model. [11] |

| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate against the false positive rate at various threshold settings. The area under the curve (AUC) is a measure of the model's predictive ability. [14] | An AUC value close to 1.0 indicates excellent model performance in distinguishing actives from inactives. [14] |

Conclusion: The Future of 6-Methoxyindolizine Drug Discovery

Pharmacophore modeling provides a powerful and rational framework for the exploration of the therapeutic potential of 6-methoxyindolizine ligands. By abstracting the key molecular interactions required for biological activity, this computational approach enables the efficient identification of novel and structurally diverse lead compounds. The integration of ligand- and structure-based methods, coupled with a rigorous validation and iterative refinement process, will undoubtedly accelerate the discovery of the next generation of 6-methoxyindolizine-based drugs. This guide serves as a foundational blueprint for researchers to confidently navigate the complexities of modern drug design and unlock the full potential of this promising chemical scaffold.

References

-

Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]

-

Mphahlele, M. J., & Matsebatlela, T. M. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

-

Saldívar-González, F. I., & Medina-Franco, J. L. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4189. [Link]

-

de Graaf, C., & Rognan, D. (2011). Reviewing the pros and cons of protein structure-based pharmacophore modelling. RSC Medicinal Chemistry Blog. [Link]

-

Saldívar-González, F. I., & Medina-Franco, J. L. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

-

Kumar, A., & Kumar, S. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11. [Link]

-

Akinyelu, J., & Oladipo, O. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9. [Link]

-

Saxena, A., & Kumar, S. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Dove Medical Press. [Link]

-

Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry. [Link]

-

Polishchuk, P. (2017). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 7(12). [Link]

-

Gore, A. (2024). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. International Journal of Health and 'Siddha' Medicine. [Link]

-

Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3069. [Link]

-

Li, Y., & Zhang, J. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6296. [Link]

-

Singh, P., & Kumar, S. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry, 13(4), 371. [Link]

-

Wang, Y., & Liu, H. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Molecules, 21(1), 89. [Link]

-

Zhang, Y., & Wang, Y. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4217. [Link]

-

Verma, J., Khedkar, V. M., & Coutinho, E. C. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of the Indian Chemical Society. [Link]

-

Nayak, S. K., & Kumar, S. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Biomolecular Structure and Dynamics, 40(12), 5468–5481. [Link]

-

Chen, C. Y., & Foloppe, N. (2008). Conformational sampling of druglike molecules with MOE and Omega. Journal of Chemical Information and Modeling, 48(10), 2035–2051. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(5), 375–385. [Link]

-

Nayak, S. K., & Kumar, S. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PloS one, 14(6), e0217548. [Link]

-

El-Sayed, M. A. A., & El-Adl, K. (2018). Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969–982. [Link]

-

Nayak, S. K., & Kumar, S. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3564. [Link]

-

Nayak, S. K., & Kumar, S. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Taylor & Francis. [Link]

-

Wang, Y., & Liu, H. (2015). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Molecules, 20(10), 18886–18903. [Link]

-

Manetti, F., & Botta, M. (2013). Synthesis and SAR evaluation of novel thioridazine derivatives active against drug-resistant tuberculosis. Bioorganic & medicinal chemistry, 21(15), 4507–4517. [Link]

-

Nayak, S. K., & Kumar, S. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target. Antibiotics, 8(4), 247. [Link]

-

Wang, Y., & Liu, H. (2012). Synthesis and SAR studies of phenanthroindolizidine and phenanthroquinolizidine alkaloids as potent anti-tumor agents. European journal of medicinal chemistry, 51, 109–119. [Link]

-

Argade, A. B., & Devdhar, P. B. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & medicinal chemistry letters, 18(6), 2046–2050. [Link]

-

Hsieh, M. C., & Yang, C. N. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology, 172(6), 1584–1598. [Link]

Sources

- 1. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ijhssm.org [ijhssm.org]

- 6. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 8. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]

- 13. dovepress.com [dovepress.com]

- 14. aast.edu [aast.edu]

6-Methoxyindolizine mechanism of action in cancer cells

An In-Depth Technical Guide to the Anticancer Mechanism of 6-Methoxy-Substituted Indolizine Analogs

Abstract

Indolizine, a fused bicyclic azaheterocycle, has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives with potent and selective anticancer activity. This technical guide provides an in-depth analysis of the mechanism of action for 6-methoxy-substituted indolizine analogs, a promising class of antineoplastic agents. The primary mechanism is initiated by direct interaction with and inhibition of tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine-binding site on β-tubulin, leading to microtubule destabilization. The downstream cellular consequences are catastrophic for cancer cells, commencing with a robust cell cycle arrest at the G2/M phase, followed by the induction of apoptosis through the intrinsic pathway. This is characterized by the modulation of key regulatory proteins, including the downregulation of anti-apoptotic Bcl-2 and the inhibition of pro-survival signaling pathways such as PI3K/Akt. This guide will detail the core mechanism, the resultant cellular effects, and provide validated experimental protocols for investigating these phenomena, offering a comprehensive resource for researchers in oncology and drug development.

Part 1: The Indolizine Scaffold: A Versatile Core for Anticancer Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the indolizine nucleus is a noteworthy example due to its prevalence in bioactive molecules and its diverse pharmacological profile.[1] While known for a range of biological activities including anti-inflammatory and antiviral properties, its application in oncology has garnered significant attention.[1] Research into synthetic libraries of functionalized indolizines has revealed that specific substitutions on this core structure can confer potent cytotoxicity against a variety of human tumor cells with a favorable selectivity index, showing minimal toxicity to healthy, non-tumoral cells.[2][3] This inherent selectivity makes the indolizine scaffold a highly attractive starting point for the development of targeted cancer therapies.

Part 2: The Core Mechanism of Action: Microtubule Destabilization

The primary molecular target for many potent indolizine derivatives, including those with 6-methoxy substitutions, is tubulin.[2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the cytoskeleton. Their dynamic instability—the rapid switching between periods of polymerization and depolymerization—is essential for the formation and function of the mitotic spindle during cell division.[4]

2.1. Inhibition of Tubulin Polymerization at the Colchicine-Binding Site

Indolizine derivatives exert their anticancer effects by acting as microtubule-destabilizing agents.[2][3] Molecular docking studies and biochemical assays have confirmed that these compounds bind to the colchicine-binding site on β-tubulin.[2][3][4][5] This binding event prevents the tubulin dimers from polymerizing into microtubules. The disruption of this dynamic process inhibits the formation of a functional mitotic spindle, a critical structure for the proper segregation of chromosomes into daughter cells.[4] The significance of the 6-methoxy substitution on related indole nuclei has been noted for its important role in inhibiting cell growth and tubulin polymerization.[6]

Caption: Inhibition of tubulin polymerization by 6-methoxyindolizine analogs.

2.2. Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to directly measure the effect of a compound on tubulin polymerization. The assay relies on the increase in light scattering or fluorescence of a reporter dye as tubulin dimers assemble into microtubules.

Materials:

-

Tubulin protein (>99% pure)

-

Tubulin Polymerization Assay Kit (containing buffer, GTP, and a fluorescent reporter)

-

Test compound (6-methoxyindolizine analog)

-

Positive control (e.g., Verubulin, Colchicine)

-

Negative control (DMSO)

-

96-well, black, clear-bottom plates

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare all buffers and reagents according to the kit manufacturer's instructions. Dissolve the test compound and controls in DMSO to create concentrated stock solutions.

-

Reaction Setup: On ice, add the following to each well of the 96-well plate:

-

Tubulin Polymerization Buffer

-

GTP solution

-

Fluorescent reporter dye

-

Tubulin protein

-

-

Compound Addition: Add the test compound, positive control, or negative control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

Initiate Polymerization: Place the plate in the microplate reader pre-heated to 37°C.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for at least 60 minutes.

-

Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate or the maximum signal in the presence of the test compound, compared to the DMSO control, indicates inhibition of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.[5]

Part 3: Cellular Consequences of Microtubule Disruption

The failure to form a functional mitotic spindle triggers a cascade of events within the cancer cell, ultimately leading to its demise.

3.1. Cell Cycle Arrest at the G2/M Phase

The spindle assembly checkpoint is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before cell division proceeds. By disrupting microtubule formation, indolizine derivatives activate this checkpoint, causing a potent arrest of the cell cycle in the G2/M phase.[2][3][7][8] This arrest prevents the cell from entering anaphase, halting proliferation. Flow cytometry analysis of cells treated with these compounds reveals a significant accumulation of the cell population in the G2/M phase.[7][9] This arrest is often mediated by the downregulation of key cell cycle proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are essential for mitotic entry and progression.[9][10]

Caption: 6-Methoxyindolizine analogs induce a G2/M phase cell cycle arrest.

3.2. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest (e.g., CAL-27, BT-20, HGC-27)[2]

-

Complete cell culture medium

-

Test compound (6-methoxyindolizine analog)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the 6-methoxyindolizine analog or DMSO (vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge.

-

Fixation: Discard the supernatant, resuspend the cell pellet in PBS, and centrifuge again. Resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population in treated cells compared to the control indicates cell cycle arrest.[7]

3.3. Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint is an unsustainable state for a cell. This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[6] This is a crucial outcome for an effective anticancer agent. The induction of apoptosis by indolizine derivatives is confirmed by several key observations:

-

Morphological Changes: Treated cells exhibit characteristic apoptotic features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[11][12]

-

Protein Modulation: A shift in the balance of Bcl-2 family proteins occurs, with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[2][9]

-

DNA Fragmentation: Activation of caspases leads to the cleavage of cellular substrates, including DNA, which can be detected by techniques like the TUNEL assay.[9][13]

| Compound Class | Cancer Cell Line | IC50 (nM) | Effect | Reference |

| Indolizine Derivatives | CAL-27 (Oral) | 47-117 | G2/M Arrest, Apoptosis | [2][3] |

| Indolizine Derivatives | BT-20 (Breast) | 47-117 | G2/M Arrest, Apoptosis | [2][3] |

| Indolizine Derivatives | HGC-27 (Gastric) | 47-117 | G2/M Arrest, Apoptosis | [2][3] |

| 1H-Indole Derivatives | MCF-7 (Breast) | 2940 | G2/M Arrest, Apoptosis | [7] |

Table 1: Antiproliferative activity and cellular effects of representative indolizine and indole analogs in various cancer cell lines.

Caption: Intrinsic apoptosis pathway induced by sustained G2/M arrest.

3.4. Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cell line and culture reagents

-

Test compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with the 6-methoxyindolizine analog as described in the cell cycle protocol.

-

Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

-

Staining: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-